molecular formula C13H20N4O2 B2424267 N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide CAS No. 1797328-96-1

N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide

Cat. No.: B2424267
CAS No.: 1797328-96-1
M. Wt: 264.329
InChI Key: DQVFISRBZNULAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide” consists of a pyrimidine ring attached to a morpholine ring via a methylene bridge. The other side of the pyrimidine ring is connected to an isobutyramide group.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that pyrimidine derivatives can be involved in a wide range of reactions, including antimicrobial, antiviral, antitumor, and antifibrotic activities .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline, a compound with a structure related to the morpholino pyrimidinyl moiety of the query, has been recognized for its therapeutic potentials, especially in anticancer and central nervous system (CNS) applications. It serves as a 'privileged scaffold' in drug discovery, with applications extending to infectious diseases such as malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. This highlights the scaffold's versatility in therapeutic development (Singh & Shah, 2017).

Morpholino Oligos in Gene Function Inhibition

Morpholino oligos, structurally related to the morpholino part of the query compound, are used to inhibit gene function in various model organisms, offering a method to study gene function rapidly and with relative simplicity (Heasman, 2002). This application is crucial for understanding genetic roles in developmental biology and disease models.

Isoacids in Nutrition and Metabolism

Isobutyric acid, closely related to the isobutyramide portion of the query compound, plays a significant role in ruminant nutrition. It influences microbial fermentation in the digestive tracts of ruminants, potentially affecting milk production and animal growth. This underscores the importance of such compounds in animal feed science and technology (Andries et al., 1987).

Reversible Cholinesterase Inhibitors

The research on reversible cholinesterase inhibitors, including compounds that may share functional similarities with "N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide," emphasizes their potential as prophylactic agents against organophosphate exposure. This application is particularly relevant in developing treatments for pesticide exposure and chemical warfare agents (Lorke & Petroianu, 2018).

Safety and Hazards

The safety and hazards associated with “N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide” are not explicitly stated in the available resources. It’s important to note that this compound is not intended for human or veterinary use.

Future Directions

While specific future directions for “N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide” are not available, it’s worth noting that pyrimidine derivatives are an active area of research due to their wide range of pharmacological activities . For instance, some compounds have shown promising anti-fibrotic activities .

Properties

IUPAC Name

2-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-10(2)13(18)15-9-11-14-4-3-12(16-11)17-5-7-19-8-6-17/h3-4,10H,5-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVFISRBZNULAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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